molecular formula C30H24FNO2 B4292978 5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B4292978
M. Wt: 449.5 g/mol
InChI Key: GNCZFYYXNDJFPJ-UHFFFAOYSA-N
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Description

5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki-Miyaura coupling reaction to form the key carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings. This complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

5-[4-[(2-fluorophenyl)methoxy]phenyl]-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24FNO2/c31-25-10-4-2-7-21(25)18-34-22-15-12-20(13-16-22)30-29-24(9-5-11-27(29)33)28-23-8-3-1-6-19(23)14-17-26(28)32-30/h1-4,6-8,10,12-17,30,32H,5,9,11,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCZFYYXNDJFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)OCC6=CC=CC=C6F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Reactant of Route 2
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Reactant of Route 5
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Reactant of Route 6
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

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